Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate involves the reaction of 3,5-dioxo-4-propionylcyclohexanecarboxylate with calcium acetate in an aqueous solution . The process includes the following steps:
- Preparing a 20-30% mass percent calcium acetate aqueous solution.
- Adding 3,5-dioxo-4-propionylcyclohexanecarboxylate to the calcium acetate solution in a mass ratio of 10-20:1.
- Adding 0.5-2% mass percent of a lipase catalyst such as Novozyme435, Lipozyme RMIM, or Lipozyme TLIM.
- Reacting the mixture for 2-10 hours at 30-80°C with stirring at 800 rpm.
- Filtering and recovering the lipase catalyst.
- Cooling and precipitating the this compound .
Industrial Production Methods
The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The process is designed to be environmentally friendly, avoiding the use of organic solvents and ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in plant biology research to study its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in agriculture to enhance crop yield and resistance to environmental stressors.
Mechanism of Action
The mechanism of action of calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate involves the inhibition of gibberellin biosynthesis in plants. Gibberellins are plant hormones responsible for promoting growth. By inhibiting gibberellin biosynthesis, the compound reduces shoot elongation and enhances stress resistance in plants . The molecular targets and pathways involved include the 3β- and 2β-hydroxylation steps in gibberellin biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Prohexadione: A similar compound with comparable plant growth-regulating properties.
Cimectacarb: Another plant growth regulator with a similar mechanism of action.
Uniqueness
Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate is unique due to its high efficacy in inhibiting gibberellin biosynthesis and its environmentally friendly production process. Its ability to enhance disease resistance and stress tolerance in plants makes it a valuable tool in agriculture .
Properties
IUPAC Name |
calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12O5.Ca/c2*1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h2*5,9H,2-4H2,1H3,(H,14,15);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAPFZGSHYFGB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22CaO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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